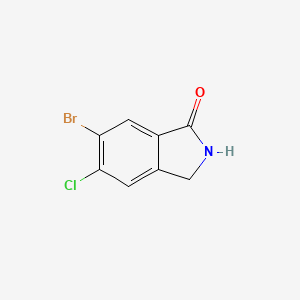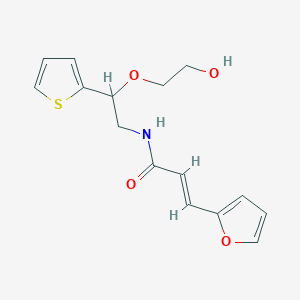
(E)-3-(furan-2-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(furan-2-yl)-N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FEFA, and it is a member of the acrylamide family of compounds. FEFA has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of FEFA is not fully understood. However, it has been suggested that FEFA exerts its biological effects by modulating various signaling pathways. For example, FEFA has been found to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival. FEFA has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
FEFA has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). FEFA has also been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and interleukin-6 (IL-6). Additionally, FEFA has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
FEFA has several advantages for lab experiments. It is easy to synthesize and has a high purity level. FEFA is also stable under various conditions and can be stored for long periods without degradation. However, FEFA has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, FEFA has not been extensively studied in humans, and its safety and efficacy in clinical settings are not yet known.
Zukünftige Richtungen
There are several future directions for the study of FEFA. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of FEFA and to determine its safety and efficacy in clinical settings.
Synthesemethoden
FEFA can be synthesized using a simple one-pot reaction. The synthesis involves the reaction of 2-furanboronic acid, 2-(2-bromoethoxy)ethyl thiophene-2-carboxylate, and acryloyl chloride in the presence of a palladium catalyst. The reaction proceeds under mild conditions and yields FEFA as a white solid.
Wissenschaftliche Forschungsanwendungen
FEFA has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. FEFA has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, FEFA has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c17-7-9-20-13(14-4-2-10-21-14)11-16-15(18)6-5-12-3-1-8-19-12/h1-6,8,10,13,17H,7,9,11H2,(H,16,18)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVUXPOFDXNUIS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=CC=CS2)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

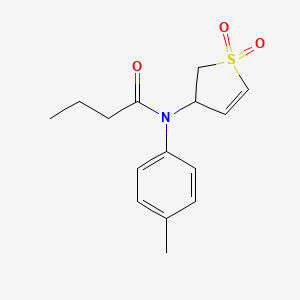
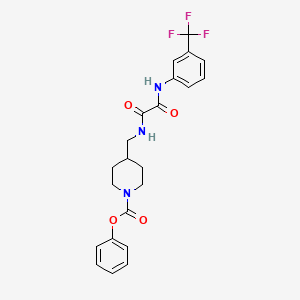
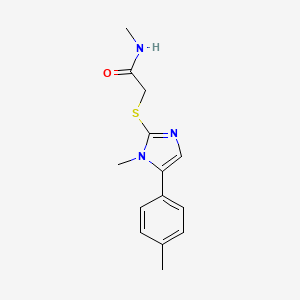


![(2E)-3-(furan-2-yl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2792149.png)

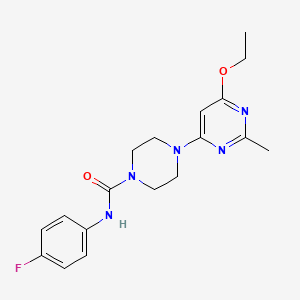
![2-[N-(prop-2-en-1-yl)4-[(methoxycarbonyl)amino]benzenesulfonamido]benzoic acid](/img/structure/B2792155.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3-methylquinoxalin-2-yl)sulfanyl]acetamide](/img/structure/B2792159.png)
